2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
This compound is a quinoline-based derivative featuring a benzenesulfonyl group at position 3, a methyl substituent at position 6 of the quinoline core, and an N-(2-methoxyphenyl)acetamide moiety. The benzenesulfonyl group enhances electron-withdrawing properties and metabolic stability, while the methyl group at position 6 contributes to lipophilicity and steric effects. The 2-methoxyphenyl acetamide tail likely influences solubility and target-binding interactions.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-17-12-13-21-19(14-17)25(29)23(33(30,31)18-8-4-3-5-9-18)15-27(21)16-24(28)26-20-10-6-7-11-22(20)32-2/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADIDIXUWWGALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide (CAS Number: 866588-94-5) is a quinoline derivative that has garnered attention for its potential biological activities, particularly as a JNK (c-Jun N-terminal kinase) inhibitor . JNK signaling pathways are implicated in various diseases, including cancer and neurodegenerative disorders. This article provides an overview of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a quinoline core structure with a benzenesulfonyl group and an acetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 478.52 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO |
Research indicates that this compound functions primarily as a JNK inhibitor , which can modulate cellular responses to stress and inflammation. By inhibiting JNK activity, it may help in reducing cell proliferation in certain cancer types and mitigating inflammatory responses.
Anticancer Activity
A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. In vitro assays demonstrated that it effectively reduced cell viability in breast and prostate cancer models, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
Anti-inflammatory Effects
The compound has shown significant anti-inflammatory properties. In vivo studies using animal models of arthritis revealed that treatment with this compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. The effective dosage for reducing inflammation was noted to be around 5 mg/kg .
Case Studies
- Breast Cancer Model :
- Arthritis Model :
Comparative Analysis with Other Compounds
To contextualize its efficacy, a comparison was made with other known JNK inhibitors:
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| 2-[3-(benzenesulfonyl)-6-methyl...] | 15 | JNK Inhibition |
| SP600125 | 10 | JNK Inhibition |
| C-Jun N-terminal kinase inhibitor 1 | 20 | JNK Inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural variations among analogs include substituents on the quinoline core (position 6) and the aryl group of the acetamide side chain.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Ethyl (): Increases steric bulk, which may hinder binding to compact active sites but enhance hydrophobic interactions. Fluoro (): Introduces electronegativity, improving hydrogen-bonding capacity and metabolic stability.
- Acetamide Aryl Groups: 2-Methoxyphenyl (Target): Ortho-methoxy may reduce steric hindrance compared to para-substituted analogs, while donating electrons via resonance. 4-Chlorophenyl (): Electron-withdrawing chlorine enhances oxidative stability but may reduce solubility.
Hypothetical Bioactivity Trends
While specific activity data is unavailable in the provided evidence, trends can be inferred:
- Antimicrobial Potential: Fluoro-substituted analogs (e.g., ) may exhibit enhanced Gram-negative activity due to fluorine’s role in disrupting bacterial enzymes .
- Metabolic Stability : Ethyl and chloro groups () could prolong half-life by resisting cytochrome P450 oxidation.
- Solubility : The target compound’s 2-methoxyphenyl group may offer balanced solubility compared to chlorophenyl analogs, critical for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
